1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione
Beschreibung
1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione is a complex organic compound with a unique spiro structure.
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
1'-benzylspiro[1,7-dihydrofuro[3,4-d]pyrimidine-5,4'-piperidine]-2,4-dione |
InChI |
InChI=1S/C17H19N3O3/c21-15-14-13(18-16(22)19-15)11-23-17(14)6-8-20(9-7-17)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,18,19,21,22) |
InChI-Schlüssel |
ZZLJSGDBFSBASI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C3=C(CO2)NC(=O)NC3=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves multiple steps, typically starting with the preparation of the furo[3,4-d]pyrimidine core. This core is then reacted with piperidine derivatives under specific conditions to form the spiro compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with research indicating its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. Additionally, it has applications in the development of pharmaceuticals and as a tool in biochemical research .
Wirkmechanismus
The mechanism of action of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). This inhibition leads to the disruption of cell cycle progression, ultimately resulting in apoptosis. The compound also affects various signaling pathways, including the NF-κB and IL-6 pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro derivatives and furo[3,4-d]pyrimidine-based molecules. Compared to these compounds, 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione exhibits unique structural features that contribute to its distinct biological activities. Some similar compounds are:
- Spiro[furo[3,4-d]pyrimidine-5(1H),4’-piperidine]-2,4(3H,7H)-dione
- Pyrazolo[3,4-d]pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
